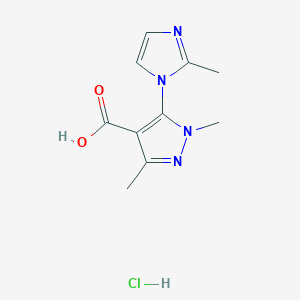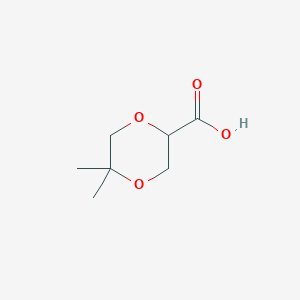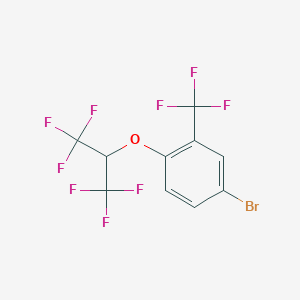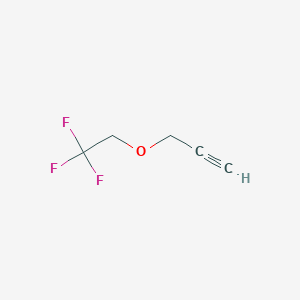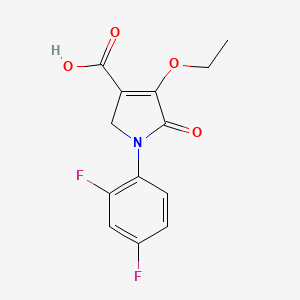
2-Phenyl-morpholine-3-carboxylic acid methyl ester
Descripción general
Descripción
“2-Phenyl-morpholine-3-carboxylic acid methyl ester” is a chemical compound with the CAS Number: 50784-55-9 . It has a molecular weight of 221.26 . The compound is a white solid .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 2-phenylmorpholine-3-carboxylate . The InChI code is 1S/C12H15NO3/c1-15-12(14)10-11(16-8-7-13-10)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3 . The InChI Key is HZWHDMCEMDPHNT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
As mentioned earlier, “this compound” is a white solid . It has a molecular weight of 221.26 .Aplicaciones Científicas De Investigación
Enantiopure Synthesis
A study by (Sladojevich et al., 2007) outlines a practical synthetic route to enantiopure Fmoc-protected morpholine-3-carboxylic acid, a derivative of 2-Phenyl-morpholine-3-carboxylic acid methyl ester. This process involves several steps, including reductive amination and hydrogenation, and demonstrates compatibility with solid-phase peptide synthesis, indicating its potential application in peptidomimetic chemistry.
Antibacterial Activity
Research by (Narsimha et al., 2014) focused on designing and synthesizing new analogues of morpholine-3-carboxylic acid for antibacterial applications. They employed click chemistry techniques and found that some compounds exhibited significant antibacterial activity, suggesting a potential role in developing new antibacterial agents.
Reaction with Methoxycarbonylcarbene
A study by (Molchanov et al., 2001) explored the reactions of methoxycarbonylcarbene with oxazolidines, resulting in the insertion at the C—N bond of the oxazolidine ring to produce substituted esters of morpholine-3-carboxylic acid. This research contributes to our understanding of carbene chemistry and its applications.
Applications in Organic Synthesis
(Guzyr et al., 2013) discussed the synthesis of adducts of (amino)(aryl)carbene with phosphorus pentafluoride, involving reactions with morpholinosulfur trifluoride. This study indicates potential applications in organic synthesis and materials science.
Antifungal Activity
The paper by (Criado et al., 1998) describes the synthesis of metal complexes with derivatives of morpholine-3-carboxylic acid and their antifungal activity. This research opens avenues in the field of bioinorganic chemistry and pharmaceuticals.
Prodrug Synthesis
(Rautio et al., 2000) conducted a study on the synthesis of various morpholinyl- esters for potential use as prodrugs. Their findings contribute to the field of medicinal chemistry, particularly in the development of new drug delivery systems.
Catalytic Reduction Systems
In a recent study, (Stoll et al., 2022) described a catalytic system for converting carboxylic acids into alcohols, involving N-methyl morpholine. This research has implications in organic synthesis and catalysis.
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound belongs to the class of morpholine derivatives, which have been found to exhibit a wide variety of pharmacological activities . .
Mode of Action
Morpholine derivatives are known to show their action by central inhibitory action on several kinases enzymes concerned in cytokinesis and cell cycle regulation . .
Propiedades
IUPAC Name |
methyl 2-phenylmorpholine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-12(14)10-11(16-8-7-13-10)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWHDMCEMDPHNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(OCCN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



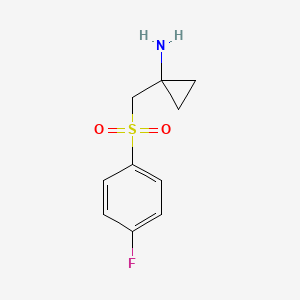

![1-Chloro-3-[(1-methoxypropan-2-yl)oxy]propan-2-ol](/img/structure/B1473852.png)


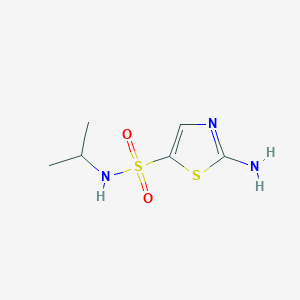
![3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid](/img/structure/B1473856.png)

